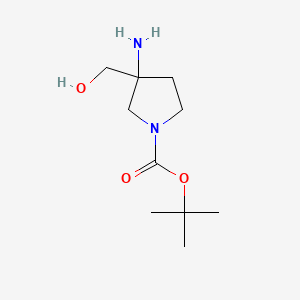
Tert-butyl 3-amino-3-(hydroxymethyl)pyrrolidine-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "Tert-butyl 3-amino-3-(hydroxymethyl)pyrrolidine-1-carboxylate" is a derivative of pyrrolidine, which is a secondary amine and one of the five-membered ring heterocycles known as azacycloalkanes. Pyrrolidine derivatives are of significant interest due to their presence in various biologically active compounds and their utility in pharmaceutical chemistry.
Synthesis Analysis
The synthesis of pyrrolidine derivatives can be achieved through various methods. One such method is the one-step continuous flow synthesis of pyrrole-3-carboxylic acids from tert-butyl acetoacetates, amines, and 2-bromoketones, as reported in the synthesis of pyrrole-3-carboxamides, including CB1 inverse agonists . Another approach involves the flash vacuum pyrolysis (FVP) of tert-butyl aminoacetates to yield unstable pyrrole derivatives, which can react with electrophiles or undergo further transformations . Additionally, the synthesis of N-tert-butyl disubstituted pyrrolidines via a nitrile anion cyclization strategy has been described, yielding chiral pyrrolidine with high yield and enantiomeric excess . Efficient methods for synthesizing highly functionalized 2-pyrrolidinones, such as tert-butyl 3-cyano-3-cyclopropyl-2-oxopyrrolidine-4-carboxylates, have also been reported, demonstrating the utility of these compounds in the synthesis of macrocyclic inhibitors .
Molecular Structure Analysis
The molecular structure of pyrrolidine derivatives can be characterized using various spectroscopic methods, including FTIR, NMR, and X-ray crystallography. For instance, the crystal and molecular structure of certain thienopyridine dicarboxylate derivatives has been characterized, revealing intramolecular hydrogen bonding and stabilization within the crystal lattice . These structural analyses are crucial for understanding the properties and reactivity of the compounds.
Chemical Reactions Analysis
Pyrrolidine derivatives can undergo a variety of chemical reactions. For example, the tert-butyl ester of 3-methoxy-2-pyrrole carboxylic acid can react with singlet oxygen to yield peroxidic intermediates, which can then couple with nucleophiles to produce substituted pyrroles . Organocatalyzed synthesis can also be employed to prepare pyrrolidine derivatives, such as tert-butyl 2-amino-3-cyano-5-oxo-4-phenyl-5,7-dihydropyrano[2,3-c]pyrrole-6(4H)-carboxylate, yielding racemic mixtures .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrrolidine derivatives are influenced by their molecular structure. The presence of tert-butyl groups, for example, can impart steric bulk, affecting the compound's reactivity and physical properties. The introduction of functional groups such as cyano, ester, or carboxylate can alter the compound's polarity, solubility, and reactivity. These properties are essential for the compound's potential applications in medicinal chemistry and material science.
科学的研究の応用
Synthesis and Characterization
Tert-butyl 3-amino-3-(hydroxymethyl)pyrrolidine-1-carboxylate is involved in complex chemical synthesis processes. For instance, it is synthesized from starting materials like tert-butyl 4-oxopiperidine-1-carboxylate and coupled with aromatic aldehyde to afford Schiff base compounds. These compounds are characterized using spectroscopic methods, and their structures are analyzed using X-ray crystallographic analysis. The molecular structure is often stabilized by intramolecular hydrogen bonds, highlighting its potential in creating stable molecular arrangements for various applications (Çolak, Karayel, Buldurun, & Turan, 2021).
Asymmetric Synthesis
The compound plays a crucial role in the asymmetric synthesis of complex molecules. A notable application is in the practical asymmetric synthesis of disubstituted pyrrolidines, achieved through nitrile anion cyclization strategy. This process involves several steps including catalytic asymmetric reduction, displacement, and conjugate addition, culminating in the formation of chiral pyrrolidine with high yield and enantiomeric excess. Such processes are critical in the production of molecules with specific chiral configurations, which is important in pharmaceuticals and material sciences (Chung et al., 2005).
Supramolecular Arrangement
The compound is involved in the study of supramolecular arrangements influenced by weak intermolecular interactions. Even lacking a hydrogen bond donor and acceptor system, the oxopyrrolidine analogues of this compound, upon bulky substitutions, can form fascinating supramolecular assemblies through various weak interactions. This is pivotal in understanding the molecular packing and arrangement, which has implications in the field of crystal engineering and design of new materials (Samipillai et al., 2016).
Continuous Flow Synthesis
In synthetic chemistry, the compound is used in the one-step continuous flow synthesis of highly substituted pyrrole-3-carboxylic acid derivatives. The in situ hydrolysis of tert-butyl esters showcases an efficient methodology, integrating the synthesis and modification of compounds in a single continuous process. This method is beneficial for the scalable and efficient production of chemical compounds (Herath & Cosford, 2010).
作用機序
Safety and Hazards
特性
IUPAC Name |
tert-butyl 3-amino-3-(hydroxymethyl)pyrrolidine-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O3/c1-9(2,3)15-8(14)12-5-4-10(11,6-12)7-13/h13H,4-7,11H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAMSJMDJDXMZDC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)(CO)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30647088 |
Source


|
| Record name | tert-Butyl 3-amino-3-(hydroxymethyl)pyrrolidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30647088 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 3-amino-3-(hydroxymethyl)pyrrolidine-1-carboxylate | |
CAS RN |
889949-18-2 |
Source


|
| Record name | tert-Butyl 3-amino-3-(hydroxymethyl)pyrrolidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30647088 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1'H-Spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one](/img/structure/B1328028.png)
![2-Oxo-2,6,7,8-tetrahydro-1H-cyclopenta[g]quinoline-3-carbaldehyde](/img/structure/B1328029.png)




![tert-butyl 4-[6-chloro-5-(hydroxymethyl)-4-pyrimidinyl]tetrahydro-1(2H)-pyrazinecarboxylate](/img/structure/B1328046.png)
![Ethyl 2-oxo-2-[4-(trifluoromethyl)piperidino]acetate](/img/structure/B1328047.png)

![Ethyl 6-chloro-8-iodoimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1328052.png)
![[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-N-methylmethanamine](/img/structure/B1328053.png)
